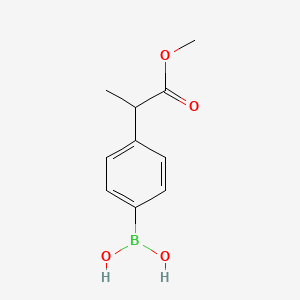![molecular formula C7H9BrClN3 B13471616 4-chloro-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine hydrobromide](/img/structure/B13471616.png)
4-chloro-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine hydrobromide is a heterocyclic compound that belongs to the pyrido[3,4-d]pyrimidine family. This compound is characterized by its unique structure, which includes a pyrido[3,4-d]pyrimidine core with a chlorine atom at the 4th position and a hydrobromide salt form. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine hydrobromide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with a suitable aldehyde or ketone, followed by chlorination and subsequent treatment with hydrobromic acid to form the hydrobromide salt. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to produce the compound in bulk quantities while maintaining high standards of quality and consistency .
Analyse Chemischer Reaktionen
Types of Reactions
4-chloro-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine hydrobromide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4th position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: The pyrido[3,4-d]pyrimidine core can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, reducing agents like sodium borohydride, and oxidizing agents such as potassium permanganate. The reactions typically require controlled temperatures, specific solvents, and sometimes catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrido[3,4-d]pyrimidine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Wissenschaftliche Forschungsanwendungen
4-chloro-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of 4-chloro-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine hydrobromide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-chloro-6-methyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine
- 4-chloro-5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-8-one
- 6-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
Uniqueness
4-chloro-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine hydrobromide is unique due to its specific substitution pattern and the presence of the hydrobromide salt form. This unique structure can confer distinct chemical and biological properties, making it a valuable compound for research and development .
Eigenschaften
Molekularformel |
C7H9BrClN3 |
|---|---|
Molekulargewicht |
250.52 g/mol |
IUPAC-Name |
4-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine;hydrobromide |
InChI |
InChI=1S/C7H8ClN3.BrH/c8-7-5-1-2-9-3-6(5)10-4-11-7;/h4,9H,1-3H2;1H |
InChI-Schlüssel |
CBTQSPSYECINHK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCC2=C1C(=NC=N2)Cl.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


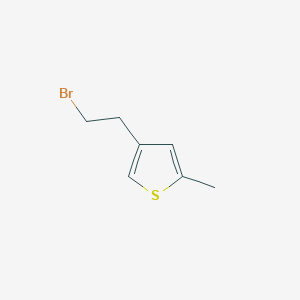
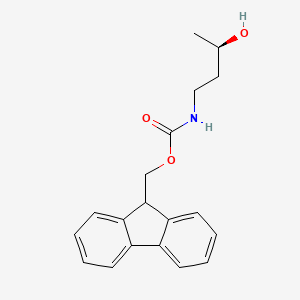
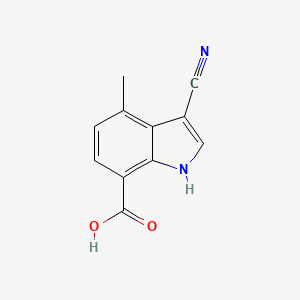


![methyl 2-{6-oxabicyclo[3.1.0]hexan-2-yl}acetate, Mixture of diastereomers](/img/structure/B13471566.png)

![1-[4-Chloro-2-(2-methoxyethoxy)phenyl]methanamine hydrochloride](/img/structure/B13471578.png)
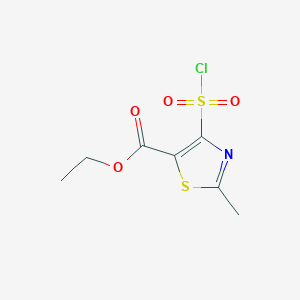
amine hydrochloride](/img/structure/B13471595.png)
![7-(aminomethyl)-1-azaspiro[3.5]nonan-2-one, Mixture of diastereomers](/img/structure/B13471597.png)
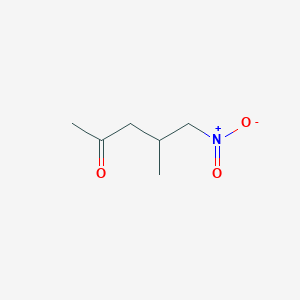
![2-({[(Tert-butoxy)carbonyl]amino}methyl)-4,6-dimethylpyrimidine-5-carboxylicacid](/img/structure/B13471602.png)
